Temocapril hydrochloride
Overview
Description
Synthesis Analysis
Temocapril hydrochloride is synthesized through a series of chemical reactions starting from its precursors, involving the formation of a thiazepine ring, a key structural component. This synthetic pathway ensures the generation of temocapril hydrochloride with high purity and specificity for its target biological pathways.
Molecular Structure Analysis
The molecular structure of temocapril hydrochloride features a thiazepine ring and ester groups that are essential for its prodrug status. Molecular-dynamics studies reveal that temocapril exists in three ionic forms (cation, zwitterion, and anion), which are crucial for its interaction with CES1 and subsequent hydrolysis to temocaprilat (Vistoli, Pedretti, Mazzolari, Bolchi, & Testa, 2009).
Scientific Research Applications
Interstitial Pneumonia : Temocapril hydrochloride can induce interstitial pneumonia, characterized by lymphocyte infiltration and macrophage exudation in the alveoli (Kitasato et al., 2003).
Vascular Health : It may inhibit intimal hypertrophy in vascular smooth muscle cells, potentially reducing the risk of artery injury by inhibiting elastase and collagenase activity (Li Guang-Lie, 2011). Additionally, it effectively decreases tumor tissue blood flow, enhancing the retention of anticancer drugs (Hori et al., 2000).
Neurotrophic Activity : Temocapril shows neurotrophic activity in vitro, suggesting potential therapeutic roles for damaged spinal motor neurons in conditions like motor neuropathy and amyotrophic lateral sclerosis (Iwasaki et al., 2003).
Cholesterol and Diabetes : It effectively reduces total cholesterol and LDL-C levels in hypertensive type 2 diabetes patients, while maintaining LDL particle size (Miyashita et al., 2001).
Mortality Reduction in Hypertensive Rats : Temocapril has a maximum effect on reducing mortality in stroke-prone spontaneously hypertensive rats when dosed early in the resting period (Nozawa et al., 2006).
Heart Health : As an angiotensin-converting enzyme inhibitor, it improves heart health and blood pressure regulation, potentially suitable for introduction in other countries (Yasunari et al., 2006).
Endothelial Dysfunction in Diabetes : Chronic treatment with temocapril protects against diabetes-induced endothelial dysfunction without altering responses to nitroglycerin (Pieper & Siebeneich, 2000).
Renal Function : Short-term administration improves renal function in patients with benign nephrosclerosis (Nonoguchi et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18-,20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDQNOKKZKHBIX-ASBZXGSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046914 | |
Record name | Temocapril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Temocapril hydrochloride | |
CAS RN |
110221-44-8 | |
Record name | Temocapril hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110221-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Temocapril hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temocapril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEMOCAPRIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G820I95VP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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